Cas no 1247811-97-7 (1-(2-azidoethoxy)-4-chlorobenzene)

1-(2-azidoethoxy)-4-chlorobenzene 化学的及び物理的性質
名前と識別子
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- 1-(2-azidoethoxy)-4-chlorobenzene
- 1-(2-Azido-ethoxy)-4-chloro-benzene
- Benzene, 1-(2-azidoethoxy)-4-chloro-
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- MDL: MFCD14652374
- インチ: 1S/C8H8ClN3O/c9-7-1-3-8(4-2-7)13-6-5-11-12-10/h1-4H,5-6H2
- InChIKey: DUNBKTYVZYEXMA-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)OCCN=[N+]=[N-]
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 186
- XLogP3: 3.4
- トポロジー分子極性表面積: 23.6
1-(2-azidoethoxy)-4-chlorobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-264671-0.05g |
1-(2-azidoethoxy)-4-chlorobenzene |
1247811-97-7 | 95% | 0.05g |
$88.0 | 2024-06-18 | |
Enamine | EN300-264671-0.1g |
1-(2-azidoethoxy)-4-chlorobenzene |
1247811-97-7 | 95% | 0.1g |
$132.0 | 2024-06-18 | |
Enamine | EN300-264671-2.5g |
1-(2-azidoethoxy)-4-chlorobenzene |
1247811-97-7 | 95% | 2.5g |
$923.0 | 2024-06-18 | |
Enamine | EN300-264671-0.25g |
1-(2-azidoethoxy)-4-chlorobenzene |
1247811-97-7 | 95% | 0.25g |
$188.0 | 2024-06-18 | |
Enamine | EN300-264671-5g |
1-(2-azidoethoxy)-4-chlorobenzene |
1247811-97-7 | 95% | 5g |
$1364.0 | 2023-09-14 | |
1PlusChem | 1P01C692-50mg |
1-(2-azidoethoxy)-4-chlorobenzene |
1247811-97-7 | 95% | 50mg |
$166.00 | 2024-07-10 | |
1PlusChem | 1P01C692-10g |
1-(2-azidoethoxy)-4-chlorobenzene |
1247811-97-7 | 95% | 10g |
$2564.00 | 2024-07-10 | |
1PlusChem | 1P01C692-1g |
1-(2-azidoethoxy)-4-chlorobenzene |
1247811-97-7 | 95% | 1g |
$643.00 | 2024-07-10 | |
Enamine | EN300-264671-1.0g |
1-(2-azidoethoxy)-4-chlorobenzene |
1247811-97-7 | 95% | 1.0g |
$470.0 | 2024-06-18 | |
Enamine | EN300-264671-10.0g |
1-(2-azidoethoxy)-4-chlorobenzene |
1247811-97-7 | 95% | 10.0g |
$2024.0 | 2024-06-18 |
1-(2-azidoethoxy)-4-chlorobenzene 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
1-(2-azidoethoxy)-4-chlorobenzeneに関する追加情報
Compound 1-(2-Azidoethoxy)-4-Chlorobenzene (CAS No: 1247811-97-7)
Compound 1-(2-Azidoethoxy)-4-Chlorobenzene (CAS No: 1247811-97-7) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound, also referred to as 4-chloro-phenyl-(2-azidoethoxy), is characterized by its unique structure, which combines an azide group with a chlorobenzene moiety. The presence of the azide group (-N3) makes it particularly interesting for researchers working in the areas of click chemistry, polymer synthesis, and drug delivery systems.
The synthesis of 1-(2-Azidoethoxy)-4-Chlorobenzene involves a series of well-established organic reactions, including nucleophilic substitution and coupling reactions. Recent advancements in catalytic methods have enabled the efficient production of this compound with high purity and yield. Its structure, featuring a chlorine atom at the para position of the benzene ring, contributes to its stability and reactivity under specific reaction conditions.
One of the most notable applications of Compound 1247811-97-7 is in the field of click chemistry, where the azide group undergoes rapid and selective cycloaddition reactions with alkyne moieties to form stable triazole rings. This property has been exploited in the development of novel materials, such as stimuli-responsive polymers and cross-linked networks, which find applications in drug delivery and sensors.
Recent studies have highlighted the potential of 1-(2-Azidoethoxy)-4-Chlorobenzene as a building block for constructing advanced functional materials. For instance, researchers have utilized this compound to synthesize azide-containing polymers with tailored mechanical and thermal properties. These materials exhibit excellent performance in high-tech applications, including flexible electronics and biocompatible devices.
In addition to its role in materials science, Compound 1247811-97-7 has shown promise in medicinal chemistry. The azide group's reactivity allows for the incorporation of this compound into drug candidates through click chemistry approaches, enabling the design of bioactive molecules with enhanced pharmacokinetic properties.
The stability and reactivity of 1-(2-Azidoethoxy)-4-Chlorobenzene make it an invaluable tool in organic synthesis. Its ability to undergo various transformations under mild conditions has facilitated its use in constructing complex molecular architectures. Recent research has focused on optimizing reaction conditions to improve selectivity and minimize by-products, further enhancing its utility in synthetic routes.
In conclusion, Compound 1-(2-Azidoethoxy)-4-Chlorobenzene (CAS No: 1247811-97-7) stands out as a versatile building block with wide-ranging applications across multiple disciplines. Its unique structure and reactivity continue to drive innovative research, making it a cornerstone in modern chemical synthesis and materials development.
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